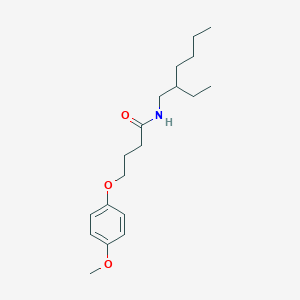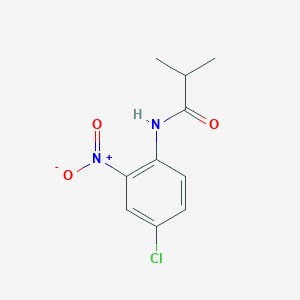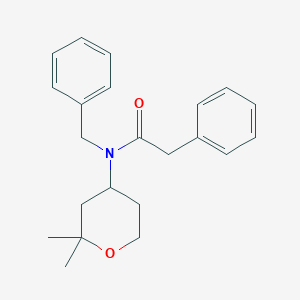
N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an amide group, an ethylhexyl chain, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide typically involves the reaction of 4-(4-methoxyphenoxy)butanoic acid with 2-ethylhexylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product. Purification steps, including crystallization or chromatography, are often employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving cell signaling and molecular interactions.
Medicine: Research explores its potential as a therapeutic agent or drug delivery system.
Industry: It finds applications in the development of specialty chemicals, coatings, and polymers.
Mechanism of Action
The mechanism by which N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylhexyl)-4-(4-hydroxyphenoxy)butanamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(2-ethylhexyl)-4-(4-chlorophenoxy)butanamide: Contains a chloro group instead of a methoxy group.
Uniqueness
N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields of research and industry.
Properties
IUPAC Name |
N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3/c1-4-6-8-16(5-2)15-20-19(21)9-7-14-23-18-12-10-17(22-3)11-13-18/h10-13,16H,4-9,14-15H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMLJKGBKFJEJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)CCCOC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-4-phenylpiperazine-1-carbothioamide](/img/structure/B4980018.png)
![5-METHOXY-2-[(3-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B4980021.png)



![5-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4980061.png)
![5-Acetyl-4-(4-chlorophenyl)-2-[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B4980065.png)
![3-Bromo-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide](/img/structure/B4980076.png)

![[4-[1-(Hydroxymethyl)-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl]phenyl] acetate](/img/structure/B4980082.png)
![Diethyl 2-[4-(4-tert-butylphenoxy)butyl]propanedioate](/img/structure/B4980084.png)
![5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4980099.png)
![3-BROMO-N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4980104.png)
![N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-[3-(methylthio)benzyl]ethanamine](/img/structure/B4980108.png)
